molecular formula C10H11ClN2O2 B2740639 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride CAS No. 2174002-36-7

2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride

Cat. No.: B2740639
CAS No.: 2174002-36-7
M. Wt: 226.66
InChI Key: FULNGCNQZPXBNO-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride (CAS Number: 2174002-36-7 ) is a high-purity chemical building block with the molecular formula C 10 H 11 ClN 2 O 2 and a molecular weight of 226.66 g/mol . This compound is supplied as a hydrochloride salt to enhance its stability and solubility for research applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . The 4-aminoindole core, functionalized with an acetic acid side chain, makes this compound a versatile intermediate for constructing more complex molecules. It is particularly valuable in the synthesis of potential therapeutics, including anti-inflammatory , anticancer , antimicrobial , and antidiabetic agents . The synthetic approach for related N-alkylated indole acetic acids often involves alkylation followed by non-aqueous ester cleavage, which can directly yield the hydrochloride salt, ensuring high purity and avoiding aqueous workup difficulties . Handling & Storage: Store the product at 2-8°C . Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminoindol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14;/h1-5H,6,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULNGCNQZPXBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-36-7
Record name 2-(4-amino-1H-indol-1-yl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential :
    • The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Studies have shown that it can interact with specific molecular targets in the body, modulating enzyme activities and cellular signaling pathways.
    • Case Study : Research has documented its role in inhibiting certain enzymes linked to cancer progression, showcasing its potential as an anticancer agent.
  • Drug Development :
    • As a building block in the synthesis of more complex molecules, 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride serves as a precursor for developing new pharmaceuticals.
    • Data Table :
      CompoundActivityReference
      Compound AAnticancer
      Compound BAntimicrobial

Biochemistry

  • Enzyme Interactions :
    • The compound is studied for its interactions with various enzymes, influencing metabolic pathways and cellular processes.
    • Mechanism of Action : It modulates enzyme activity through competitive inhibition or allosteric modulation, affecting pathways involved in cell proliferation and apoptosis.
  • Biological Assays :
    • It is utilized in biochemical assays to explore enzyme kinetics and interactions with ligands.
    • Case Study : A study demonstrated its effectiveness in inhibiting lipoxygenase enzymes, which are implicated in inflammatory responses.

Agricultural Science

  • Synthetic Auxin Properties :
    • Due to its structural similarity to natural plant hormones like indole-3-acetic acid (IAA), this compound is being explored as a potential synthetic auxin to enhance plant growth and development.
    • Application : Researchers are investigating its effects on root formation and cell elongation in various plant species.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of a 4-amino group (vs. 4-acetamido or 6-methyl) alters hydrogen-bonding capacity and electronic properties. For example, the amino group may enhance interactions with biological targets compared to methyl or acetamido groups.
  • Salt Formation: The hydrochloride salt in the target compound improves aqueous solubility relative to non-salt forms (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) .
  • Molecular Weight : The target compound has a moderate MW (282.17), smaller than anticancer derivatives like 10j (507.34) but larger than simpler acetic acid analogs .

Biological Activity

2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride, also known as indole-3-acetic acid (IAA) derivative, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O2C_10H_{12}ClN_3O_2, with a molecular weight of approximately 213.66 g/mol. The compound features an indole ring system, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways. For instance, it may inhibit certain kinases or activate pathways related to growth and differentiation.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to auxin receptors, influencing plant growth processes.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways related to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity

Several studies have reported the compound's potential in inhibiting tumor growth. For instance, a study highlighted its ability to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

2. Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities against various pathogens. In vitro studies showed significant inhibition zones against bacterial strains such as E. coli and S. aureus.

3. Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Parkinson’s disease. Its mechanism might involve modulation of neurotrophic factors and reduction of oxidative stress.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 30 µM across different cell types.

Case Study 2: Antimicrobial Activity

In a comparative study, the compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of E. coli and S. aureus
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

What are the recommended synthetic routes for 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of this compound typically involves alkylation of the indole nitrogen followed by acid hydrolysis to form the hydrochloride salt. A common method includes:

  • Step 1 : Alkylation of 4-aminoindole with a chloroacetate ester (e.g., ethyl chloroacetate) under basic conditions (e.g., potassium carbonate) to form the ester intermediate.
  • Step 2 : Hydrolysis of the ester using hydrochloric acid to yield the acetic acid derivative and subsequent isolation of the hydrochloride salt.
    Optimization : Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios (e.g., excess alkylating agent) are critical for yield improvement. Purity can be enhanced via recrystallization from ethanol/water mixtures .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the indole ring and the acetic acid moiety (e.g., δ 4.5–5.0 ppm for CH2_2 adjacent to the indole nitrogen) .

  • X-ray Crystallography : To resolve the 3D structure, particularly for verifying hydrogen bonding between the amino group and the hydrochloride counterion .
  • Mass Spectrometry : HRMS for molecular weight validation (theoretical MW: 282.17 g/mol) .

How does the electronic nature of the 4-amino group influence the compound’s reactivity in further functionalization?

Advanced Research Question
The electron-donating 4-amino group enhances nucleophilicity at the indole nitrogen, facilitating electrophilic substitutions (e.g., acylation, sulfonation). However, steric hindrance from the acetic acid side chain may limit reactivity at the C3 position. Computational modeling (DFT) can predict regioselectivity in reactions like Friedel-Crafts alkylation. Experimental validation via competitive reactions with electrophiles (e.g., benzoyl chloride) is recommended .

What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., inconsistent IC50_{50} values in kinase assays) may arise from:

  • Purity Variability : Use titration (e.g., argentometric for chloride content) and HPLC to ensure >95% purity .
  • Structural Analogues : Compare activity with derivatives (e.g., 5-methoxy or chloro-substituted indoles) to identify structure-activity relationships (SAR). For example, shows that substituents on the indole ring significantly modulate anticancer activity .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

What mechanistic insights exist for its potential role in modulating apoptosis pathways?

Advanced Research Question
The compound’s indole core may interact with Bcl-2 family proteins (e.g., Mcl-1) via π-stacking and hydrogen bonding, as suggested by molecular docking studies. In vitro assays using caspase-3/7 activation in cancer cell lines (e.g., MCF-7) can validate pro-apoptotic effects. Dose-response studies should differentiate between on-target effects and general cytotoxicity .

How can solubility challenges be addressed in formulation for in vivo studies?

Advanced Research Question
The hydrochloride salt improves aqueous solubility, but aggregation may occur at physiological pH. Strategies include:

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance bioavailability.
  • Prodrug Design : Esterification of the acetic acid group (e.g., ethyl ester) to increase lipophilicity, followed by enzymatic hydrolysis in vivo .

What computational tools are recommended for predicting its pharmacokinetic properties?

Advanced Research Question
Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), permeability (Caco-2 cell predictions), and metabolic stability (CYP450 interactions). Molecular dynamics simulations can assess binding kinetics to plasma proteins like albumin .

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